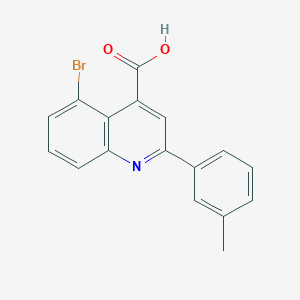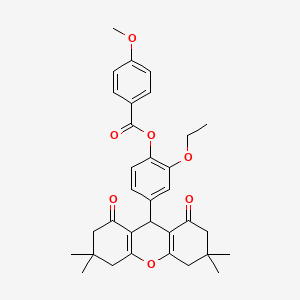![molecular formula C15H20N4O2S2 B4267999 METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE](/img/structure/B4267999.png)
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
概要
説明
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with ethyl acetoacetate in the presence of a base to form the pyrazole ring . This intermediate is then subjected to further reactions involving thiophene derivatives and various reagents to introduce the thiophene ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, bromine, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings .
科学的研究の応用
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
methyl 5-ethyl-2-[[methyl-[(1-methylpyrazol-4-yl)methyl]carbamothioyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-5-11-6-12(14(20)21-4)13(23-11)17-15(22)18(2)8-10-7-16-19(3)9-10/h6-7,9H,5,8H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJUPFJSPHYANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)N(C)CC2=CN(N=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267923.png)
![N-CYCLOHEXYL-2-ACETAMIDO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4267930.png)

![4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4267941.png)
![(4-BROMO-2-THIENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4267942.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267955.png)
![2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4267957.png)
![N-{5-METHYL-4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}-4-(PENTYLOXY)BENZAMIDE](/img/structure/B4267963.png)
![(4-BROMO-5-ETHYL-2-THIENYL)[4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4267972.png)
![methyl 5-methyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4267976.png)

![methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}thiophene-3-carboxylate](/img/structure/B4267996.png)
![methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268003.png)
